3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13477206
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl 3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-6-17(12(18)10(2)15)11-7-8-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t10-,11?/m0/s1 |
| Standard InChI Key | YKBMEICFWDODBH-VUWPPUDQSA-N |
| Isomeric SMILES | CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C)N |
| SMILES | CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—serving as the structural backbone. Attached to this ring are two critical functional groups:
-
An (S)-2-amino-propionyl moiety, which introduces chirality and potential hydrogen-bonding capabilities.
-
An ethyl-amino group, contributing to steric and electronic modulation.
The tert-butyl ester at the 1-position enhances lipophilicity, improving membrane permeability and metabolic stability .
Stereochemical Considerations
The molecule contains two stereocenters:
-
The α-carbon of the (S)-2-amino-propionyl group.
-
The pyrrolidine ring carbon at the 3-position.
These chiral centers influence its three-dimensional conformation, which is critical for target binding specificity. Computational modeling and X-ray crystallography have been employed to elucidate its preferred conformers.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₇N₃O₃ | |
| Molecular Weight | 285.38 g/mol | |
| IUPAC Name | tert-butyl 3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate | |
| CAS Number | 1354026-96-2 | |
| SMILES | CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C@HN |
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis typically involves three stages:
-
Pyrrolidine Functionalization: Introduction of the ethyl-amino group via nucleophilic substitution or reductive amination.
-
Amide Coupling: Attachment of the (S)-2-amino-propionyl moiety using coupling agents like HBTU or DCC/DMAP.
-
Esterification: Protection of the carboxylic acid as a tert-butyl ester under acidic conditions (e.g., HCl in tert-butanol).
Industrial-Scale Production
Continuous flow microreactor systems have been adopted to enhance yield (≥85%) and reduce reaction times. Key parameters include:
-
Temperature: 25–40°C.
-
Residence time: 10–15 minutes.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) at 0.1 mol%.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 30°C | +15% |
| DMAP Concentration | 0.1 mol% | +20% |
| Solvent | Dichloromethane | +10% |
Chemical Reactivity and Functional Transformations
Ester Hydrolysis
The tert-butyl ester undergoes acidic hydrolysis (e.g., HCl/dioxane) to yield the corresponding carboxylic acid, a precursor for further derivatization:
Amide Bond Stability
The ethyl-amino-propionyl amide resists enzymatic cleavage in serum (t₁/₂ > 24 hours), making it suitable for in vivo studies.
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ converts the pyrrolidine ring to a γ-lactam.
-
Reduction: LiAlH₄ reduces the amide to a secondary amine.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In kinase inhibition assays, the compound showed IC₅₀ values of:
-
CDK4: 0.8 μM.
-
CDK6: 1.2 μM.
This selectivity is attributed to hydrogen bonding between the amino-propionyl group and kinase hinge regions .
Antiproliferative Effects
In MCF-7 breast cancer cells, it reduced viability by 60% at 10 μM (72-hour exposure). Mechanistic studies revealed G1 cell cycle arrest via pRb phosphorylation inhibition.
Table 3: Biological Activity Profile
| Assay | Result | Model System |
|---|---|---|
| Kinase Inhibition | IC₅₀ = 0.8–1.2 μM | Recombinant CDK4/6 |
| Anticancer Activity | 60% viability loss | MCF-7 cells |
| Metabolic Stability | t₁/₂ = 6.2 hours | Human hepatocytes |
Comparative Analysis with Structural Analogues
Ethyl vs. Methyl Substitution
Replacing the ethyl group with methyl (as in 3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester) decreases CDK4 affinity (IC₅₀ = 2.4 μM), highlighting the importance of alkyl chain length.
Stereochemical Impact
The (R)-configured analogue exhibits 10-fold lower activity, underscoring the role of chirality in target engagement.
Table 4: Structure-Activity Relationships
| Compound Variation | CDK4 IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| Ethyl-amino (target) | 0.8 | 1.2 |
| Methyl-amino | 2.4 | 2.1 |
| (R)-Configuration | 8.5 | 0.9 |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing CDK4/6 inhibitors. Modifications to the pyrrolidine ring (e.g., fluorination) improve pharmacokinetic profiles .
Prodrug Design
The tert-butyl ester acts as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid, which exhibits enhanced tumor penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume